(2,5-dihydro-1H-pyrrol-1-yl)(phenyl)methanone
Overview
Description
(2,5-Dihydro-1H-pyrrol-1-yl)(phenyl)methanone is a heterocyclic organic compound with the molecular formula C11H11NO It is characterized by a pyrroline ring fused to a phenyl group through a methanone linkage
Scientific Research Applications
(2,5-Dihydro-1H-pyrrol-1-yl)(phenyl)methanone has diverse applications in scientific research:
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dihydro-1H-pyrrol-1-yl)(phenyl)methanone typically involves the reaction of pyrroline derivatives with benzoyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the pyrroline ring attacks the carbonyl carbon of benzoyl chloride, forming the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
(2,5-Dihydro-1H-pyrrol-1-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran under reflux conditions.
Substitution: Electrophiles such as halogens, nitro groups; reactions are conducted in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: (2,5-Dihydro-1H-pyrrol-1-yl)(phenyl)methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Comparison with Similar Compounds
Similar Compounds
- (2,5-Dihydro-1H-pyrrol-1-yl)methylphenylmethanone
- (2,5-Dihydro-1H-pyrrol-1-yl)methyl-o-tolylmethanone
- (2,5-Dihydro-1H-pyrrol-1-yl)methyl-p-tolylmethanone
Uniqueness
(2,5-Dihydro-1H-pyrrol-1-yl)(phenyl)methanone is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the phenyl group and the methanone linkage significantly influences its interaction with molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2,5-dihydropyrrol-1-yl(phenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-11(12-8-4-5-9-12)10-6-2-1-3-7-10/h1-7H,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGDOHYKOXCGOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1C(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40460104 | |
Record name | 1H-Pyrrole, 1-benzoyl-2,5-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40460104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15431-85-3 | |
Record name | 1H-Pyrrole, 1-benzoyl-2,5-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40460104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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